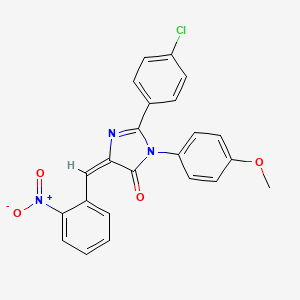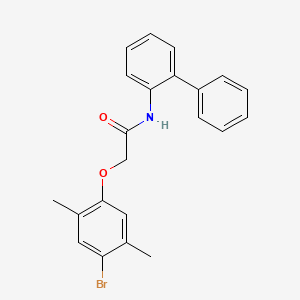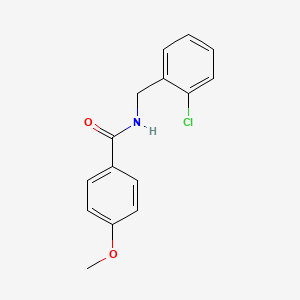
1-(4-ethylcyclohexyl)-4-(4-nitrophenyl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-ethylcyclohexyl)-4-(4-nitrophenyl)piperazine, commonly known as 4-EC or 4-ethyl-4'-nitro-1-piperazine, is a designer drug that belongs to the class of piperazine derivatives. It is structurally similar to other piperazine compounds like benzylpiperazine (BZP) and trifluoromethylphenylpiperazine (TFMPP) which are known for their stimulant and psychoactive effects. 4-EC was first synthesized in the 1990s as a potential antidepressant, but it soon gained popularity as a recreational drug due to its euphoric and stimulating effects.
科学研究应用
Research on 4-EC has been limited due to its status as a designer drug and its potential for abuse. However, some studies have investigated its effects on the central nervous system and its potential therapeutic applications. One study found that 4-EC increased dopamine and norepinephrine release in the brain, which may contribute to its stimulant effects. Another study suggested that 4-EC may have antidepressant properties due to its ability to increase serotonin levels in the brain. However, more research is needed to confirm these findings and to explore other potential therapeutic applications of 4-EC.
作用机制
The exact mechanism of action of 4-EC is not fully understood, but it is believed to act as a dopamine and norepinephrine reuptake inhibitor. This means that it prevents the reuptake of these neurotransmitters, leading to increased levels in the brain and resulting in its stimulant effects. 4-EC may also act as a serotonin reuptake inhibitor, which could contribute to its potential antidepressant properties.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-EC are similar to other piperazine derivatives. It is known to have stimulant effects, including increased energy, euphoria, and heightened sensory perception. It may also cause side effects such as nausea, vomiting, and increased heart rate and blood pressure. Long-term use of 4-EC may lead to tolerance, dependence, and withdrawal symptoms.
实验室实验的优点和局限性
The advantages of using 4-EC in lab experiments include its relatively simple synthesis method and its potential therapeutic applications. However, its status as a designer drug and its potential for abuse limit its use in research. Its effects on the central nervous system are also not well understood, which makes it difficult to draw conclusions from studies using 4-EC.
未来方向
Future research on 4-EC could focus on its potential therapeutic applications, particularly as an antidepressant. Studies could investigate its effects on different neurotransmitter systems and explore its mechanism of action in more detail. Research could also focus on developing safer and more effective derivatives of 4-EC that could be used in clinical settings. Additionally, studies could investigate the long-term effects of 4-EC on the brain and other organ systems to better understand its potential risks and benefits.
合成方法
The synthesis of 4-EC involves the condensation of 4-nitrobenzaldehyde with 4-ethylcyclohexanone in the presence of ammonium acetate and acetic acid. The resulting intermediate is then reduced with sodium borohydride to yield 4-EC. The purity and yield of the final product depend on the quality of the starting materials and the reaction conditions. The synthesis of 4-EC is relatively simple and can be carried out in a standard laboratory setting.
属性
IUPAC Name |
1-(4-ethylcyclohexyl)-4-(4-nitrophenyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O2/c1-2-15-3-5-16(6-4-15)19-11-13-20(14-12-19)17-7-9-18(10-8-17)21(22)23/h7-10,15-16H,2-6,11-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJMSVPUOSMJZIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCC(CC1)N2CCN(CC2)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
8.9 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47198475 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-(4-Ethylcyclohexyl)-4-(4-nitrophenyl)piperazine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-bromo-2-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-6-methoxyphenol](/img/structure/B4961739.png)
![6-bromo-3-{2-[(4-propoxyphenyl)amino]-1,3-thiazol-4-yl}-2H-chromen-2-one](/img/structure/B4961744.png)
![N~1~-[2-(tert-butylthio)ethyl]-N~2~-(2,5-dimethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4961748.png)
![2-(4-methylphenyl)-1-[3-(1-piperidinyl)propyl]-1H-imidazo[1,2-a]benzimidazole dihydrochloride](/img/structure/B4961756.png)
![ethyl 2-cyclohexyl-3-[(4-iodophenyl)amino]-3-oxopropanoate](/img/structure/B4961767.png)
![ethyl 3-{2-[(2-methoxy-5-methylphenyl)amino]-2-oxoethyl}-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4961779.png)

![2-(3,4-dimethoxyphenyl)-N-[(4-methoxy-1-naphthyl)methyl]ethanamine](/img/structure/B4961807.png)

![3,5-bis(pentafluorophenoxy)-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B4961820.png)
![7-{[(3-hydroxypropyl)amino]methyl}-1-(4-methoxyphenyl)-2-methyl-3-nitro-1H-indol-6-ol hydrochloride](/img/structure/B4961823.png)
![N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4961831.png)
![{4-[2-cyano-2-(3-fluorophenyl)vinyl]phenoxy}acetic acid](/img/structure/B4961835.png)
